Trimethyl(prop-2-yn-1-yl)germane
Description
Trimethyl(prop-2-yn-1-yl)germane is an organogermanium compound with the formula $(CH3)3Ge-C≡CH$. It features a propargyl (prop-2-yn-1-yl) group bonded to a germanium atom, which is also substituted with three methyl groups. This structure confers unique reactivity due to the electron-deficient nature of the Ge–C bond and the presence of the terminal alkyne moiety, enabling applications in cross-coupling reactions, catalytic systems, and material science .
Properties
IUPAC Name |
trimethyl(prop-2-ynyl)germane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Ge/c1-5-6-7(2,3)4/h1H,6H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTLECPSJPOFEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(C)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Ge | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577001 | |
| Record name | Trimethyl(prop-2-yn-1-yl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137957-09-6 | |
| Record name | Trimethyl(prop-2-yn-1-yl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(prop-2-yn-1-yl)germane typically involves the reaction of trimethylgermanium chloride with propargyl magnesium bromide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The general reaction scheme is as follows:
Ge(CH3)3Cl+CH3C≡CCH2MgBr→Ge(CH3)3C≡CCH2+MgBrCl
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(prop-2-yn-1-yl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can lead to the formation of germane derivatives.
Substitution: The propynyl group can participate in substitution reactions, leading to the formation of various substituted germanium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Various germane derivatives.
Substitution: Substituted germanium compounds with different functional groups.
Scientific Research Applications
Trimethyl(prop-2-yn-1-yl)germane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which Trimethyl(prop-2-yn-1-yl)germane exerts its effects involves its interaction with molecular targets and pathways. The propynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity in Catalytic Systems: Aryltrimethylgermanes
Aryltrimethylgermanes, such as phenyltrimethylgermane ($PhGeMe3$), exhibit distinct reactivity compared to Trimethyl(prop-2-yn-1-yl)germane. In cobalt-catalyzed arylations with phenylglyoxal hydrate, $PhGeMe3$ delivers carbinol derivatives in >90% yields (Table 3, entries 13–15 in ). The propargyl analog’s terminal alkyne group may enable click chemistry or alkyne insertion reactions, which are absent in aryl-substituted derivatives. Additionally, $PhGeMe3$ outperforms its silicon analog $PhSiMe3$ in the same reaction, highlighting germanium’s superior transmetallation efficiency in catalytic cycles .
Key Differences:
- Electronic Effects: The Ge–C bond in $PhGeMe3$ is more polarized than the Si–C bond in $PhSiMe3$, enhancing nucleophilic transfer in cross-coupling reactions.
Photoreactivity: Acyltrimethylgermanes
Acyltrimethylgermanes (e.g., diacylgermanes) are potent photoinitiators due to their strong absorption in visible light (λ > 450 nm). For example, tetraacylgermanes exhibit higher extinction coefficients than diacylgermanes because of their four chromophores, whereas this compound lacks conjugated chromophores entirely, limiting its utility in photochemical applications .
Comparison Table:
| Compound | Substituent Type | Key Reactivity/Property | Application |
|---|---|---|---|
| This compound | Propargyl | Alkyne-based coupling reactions | Catalysis, material synthesis |
| Phenyltrimethylgermane | Aryl | High-yield aryl transfer | Carbinol/benzil synthesis |
| Diacylgermanes | Acyl | Visible-light absorption | Photoinitiators in polymerization |
| Tetraacylgermanes | Acyl (four groups) | Higher extinction coefficients | Enhanced photoreactivity |
Silicon vs. Germanium Analogues
Trimethyl(prop-2-yn-1-yl)silane ($Me_3Si-C≡CH$) shares structural similarities with its germanium counterpart but differs critically in bond strength and electronic properties. The Ge–C bond (bond dissociation energy ~240 kJ/mol) is weaker than the Si–C bond (~318 kJ/mol), making germanium compounds more reactive in transmetallation but less thermally stable. This difference is pivotal in catalytic applications, where germanium derivatives often achieve higher yields under milder conditions .
Steric and Electronic Modulation
- Alkyl-Substituted Germanes: Compounds like tetrabutylgermane ($C{16}H{36}Ge$) prioritize steric bulk over reactivity, limiting their utility in precise synthetic applications compared to the propargyl-substituted variant .
- Aroyl-Substituted Germanes: These derivatives (e.g., aroyltrimethylgermanes) excel in photoredox catalysis due to extended π-conjugation, a feature absent in this compound .
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